molecular formula C19H18N2O3 B1614790 (3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione CAS No. 28092-62-8

(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione

Cat. No. B1614790
CAS RN: 28092-62-8
M. Wt: 322.4 g/mol
InChI Key: FGFSEMWCZBVRHG-IRXDYDNUSA-N
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Description

(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Synthesis and Characterization

The compound (3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione is a key intermediate in the synthesis of biotin and related structures. It has been synthesized through various chemical reactions, including the Grignard reaction, highlighting its importance in organic synthesis. The structural and crystallographic characterization of such compounds provides insights into their chemical behavior and potential applications in further synthetic transformations (Yuan Jian, 2004).

Enantioselective Synthesis and Resolution

Research has explored the enantioselective synthesis and resolution of this compound, indicating its significance in the synthesis of optically active intermediates. Techniques such as the use of optically active amines for the resolution of key intermediates demonstrate the compound's role in producing biotin and its analogs with specific stereochemistry, crucial for biological activity (M. Senuma et al., 1990).

Advanced Synthetic Approaches

Innovative synthetic methodologies have been developed for (3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione and related compounds, showcasing their versatility in organic synthesis. For example, a practical formal synthesis from 4-formylazetidin-2-one was achieved, highlighting the compound's role as an essential intermediate in complex synthetic routes (A. Kale et al., 2007).

Applications in Catalysis and Material Science

Further research into the compound's derivatives has uncovered their utility in catalysis and material science, demonstrating the broader implications of understanding and manipulating such molecules. For instance, the synthesis of imidazole derivatives with antimycobacterial activity and the chemoenzymatic synthesis of d-biotin intermediate lactone via lipase-catalyzed desymmetrization of meso diols reveal the compound's potential in therapeutic and biochemical applications (P. Miranda & L. Gundersen, 2009; Jian-yong Zheng et al., 2013).

properties

IUPAC Name

(3aS,6aR)-1,3-dibenzyl-6,6a-dihydro-3aH-furo[3,4-d]imidazole-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-18-17-16(13-24-18)20(11-14-7-3-1-4-8-14)19(23)21(17)12-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFSEMWCZBVRHG-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(=O)O1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C(=O)O1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182370
Record name (3AS,6aR)-1,3-dibenzyltetrahydro-1H-furo(3,4-d)imidazole-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione

CAS RN

28092-62-8
Record name (3aS,6aR)-1,3-Dibenzyldihydro-1H-furo[3,4-d]imidazole-2,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28092-62-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3AS,6aR)-1,3-dibenzyltetrahydro-1H-furo(3,4-d)imidazole-2,4-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028092628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3AS,6aR)-1,3-dibenzyltetrahydro-1H-furo(3,4-d)imidazole-2,4-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3aS,6aR)-1,3-dibenzyltetrahydro-1H-furo[3,4-d]imidazole-2,4-dione
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Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione
Reactant of Route 2
(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione
Reactant of Route 3
(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione
Reactant of Route 4
(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione
Reactant of Route 5
(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione
Reactant of Route 6
(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione

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